methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate

Description

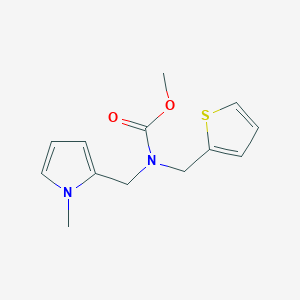

Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate is a synthetic carbamate derivative featuring a 1-methylpyrrole and thiophene moiety. The compound combines aromatic heterocycles (pyrrole and thiophene) with a carbamate functional group, which may confer metabolic stability and modulate biological activity.

Properties

IUPAC Name |

methyl N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-14-7-3-5-11(14)9-15(13(16)17-2)10-12-6-4-8-18-12/h3-8H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUXFWHOGBHSRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate typically involves the following steps:

Formation of the Pyrrole Derivative: The initial step involves the synthesis of the pyrrole derivative. This can be achieved through a nucleophilic substitution reaction where methylamine reacts with 2-pyrrole methanol in the presence of a base.

Formation of the Thiophene Derivative: The thiophene derivative is synthesized by reacting thiophene-2-carboxylic acid with methanol in the presence of a catalyst.

Coupling Reaction: The final step involves coupling the pyrrole and thiophene derivatives with methyl carbamate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: The major products are typically oxidized derivatives of the pyrrole and thiophene rings.

Reduction: Reduced forms of the compound, often leading to the formation of amines.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing pyrrole and thiophene moieties exhibit significant antimicrobial properties. Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate has been investigated for its potential against various bacterial strains, leveraging the lipophilicity of the pyrrole derivative to enhance cellular uptake. This characteristic is crucial for developing new antibacterial agents, particularly against resistant strains .

Pharmacological Targeting

The compound’s structure suggests potential interactions with biological targets, such as ion channels and receptors involved in pain and inflammation pathways. For instance, derivatives of pyrrole have been shown to modulate TRPV channels, which are implicated in pain perception and inflammatory responses . This positions this compound as a candidate for further pharmacological studies aimed at pain management therapies.

Agricultural Applications

Pesticide Development

The structural attributes of this compound make it suitable for development as an agrochemical. Compounds that include thiophene rings have demonstrated efficacy as fungicides and herbicides. The incorporation of the methyl pyrrole moiety may enhance the compound's activity against specific pests or pathogens, potentially leading to more effective agricultural solutions .

Material Science

Polymer Synthesis

this compound can serve as a monomer in polymer chemistry. Its ability to undergo polymerization reactions can lead to the development of novel materials with tailored properties for applications in coatings, adhesives, and composites. The resulting polymers could exhibit enhanced thermal stability and mechanical strength due to the rigid structure provided by the pyrrole and thiophene components .

Case Study 1: Antimicrobial Efficacy

A study conducted by Mazzotta et al. (2022) explored the synthesis and antimicrobial properties of pyrrole-based compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential use as novel antibacterial agents .

Case Study 2: Polymer Applications

In research focused on polymeric materials derived from heterocycles, this compound was utilized as a building block for synthesizing high-performance polymers. The resulting materials demonstrated improved mechanical properties and thermal resistance compared to traditional polymers .

Data Summary Table

Mechanism of Action

The mechanism of action of methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Thiophene-Containing Carbamates

- Example 62 () : A pyrazolo[3,4-d]pyrimidin derivative with a 5-methylthiophen-2-yl group. This compound (mass: 560.2 Da, MP: 227–230°C) demonstrates the integration of thiophene into polycyclic systems. The thiophene ring likely enhances π-stacking interactions with biological targets, a feature shared with the target compound. However, the pyrimidine core in Example 62 may increase hydrogen-bonding capacity compared to the simpler carbamate structure of the target compound .

- R 17934 () : Methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl)carbamate, an antitubulin agent. Unlike the target compound, R 17934 incorporates a benzimidazole ring linked to a thienylcarbonyl group. Its mechanism involves microtubule disruption, suggesting that carbamates with aromatic heterocycles can exhibit significant cytotoxicity. The target compound’s pyrrole-thiophene scaffold may offer different binding kinetics due to reduced steric hindrance .

Pyrrole-Containing Compounds

- Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate (): Shares the 1-methylpyrrole motif but replaces the carbamate with a cyano-ester group. The ester group in this compound may confer lower hydrolytic stability compared to the carbamate in the target compound. This highlights the carbamate’s advantage in drug design for enhanced metabolic resistance .

Thiazole-Based Carbamates ()

Compounds like thiazol-5-ylmethyl carbamates demonstrate how sulfur-containing heterocycles influence solubility and receptor affinity. Thiazole’s nitrogen atom may facilitate hydrogen bonding, whereas thiophene’s electron-rich structure could enhance hydrophobic interactions. The target compound’s thiophene moiety may improve membrane permeability relative to thiazole derivatives .

Physicochemical Comparison

The target compound’s lower molecular weight (estimated) compared to Example 62 suggests improved bioavailability. The carbamate group likely increases polarity, enhancing aqueous solubility relative to ester-containing analogs .

Structural Analysis Tools

Crystallographic software like SHELX () and ORTEP-III () are critical for resolving such compounds’ 3D structures. These tools validate stereochemistry and intermolecular interactions, aiding in structure-activity relationship studies .

Biological Activity

Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate is an organic compound characterized by its unique structure that incorporates both pyrrole and thiophene rings. This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Pyrrole Ring: Known for its electron-rich properties, which can facilitate interactions with various biological targets.

- Thiophene Ring: Provides additional stability and can enhance the compound's lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can bind to various receptors, influencing signaling pathways that are crucial for cellular responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives with pyrrole and thiophene moieties often possess broad-spectrum antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

There is emerging evidence suggesting that this compound may have anticancer properties. Similar compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The dual-ring structure allows for interactions with multiple molecular targets, which may enhance the efficacy of these compounds in cancer therapy.

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Antibacterial |

| Control Antibiotic (e.g., Penicillin) | 16 | Antibacterial |

Study 2: Anticancer Activity

In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values indicated a potent anticancer effect, with significant reductions in cell viability observed at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 10 | 70 |

| MCF7 | 15 | 65 |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate?

- Methodological Answer : The synthesis involves functionalizing pyrrole and thiophene heterocycles. For the pyrrole moiety, electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) can introduce substituents at the reactive α-position . For the thiophene ring, metalation (e.g., using LDA or Grignard reagents) followed by electrophilic quenching is effective . The carbamate group is typically installed via reaction of the corresponding amine with methyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) . Key intermediates should be characterized by H/C NMR and IR spectroscopy to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR resolves substituent positions on pyrrole (δ 6.0–6.5 ppm) and thiophene (δ 7.0–7.5 ppm). C NMR confirms carbamate carbonyl (δ 155–160 ppm) .

- IR : Stretching vibrations for C=O (carbamate, ~1700 cm⁻¹) and N–H (if present, ~3300 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Methodological Answer : Polar byproducts (e.g., unreacted amines or hydroxyl intermediates) complicate purification. Techniques include:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate carbamate from unreacted precursors .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline carbamate derivatives .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

- Methodological Answer : Discrepancies between experimental and calculated X-ray diffraction patterns may arise from disorder or twinning. Use SHELXL for refinement:

- Apply restraints for flexible moieties (e.g., thiophene-methyl groups) .

- Validate hydrogen bonding (N–H⋯O) via intermolecular distance analysis (2.8–3.2 Å) and angle constraints .

- Cross-check with DFT-optimized geometries (e.g., Gaussian09) to identify torsional mismatches .

Q. What mechanistic insights govern the reactivity of the carbamate group under acidic/basic conditions?

- Methodological Answer :

- Hydrolysis : Carbamates hydrolyze in acidic conditions via protonation of the carbonyl oxygen, leading to cleavage. Monitor by H NMR (disappearance of methyl carbamate signal, δ 3.6–3.8 ppm) .

- Stability Studies : Use HPLC to track degradation products at varying pH (e.g., pH 2–12). Activation energy () calculations via Arrhenius plots quantify thermal stability .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices () for pyrrole and thiophene rings to identify electrophilic attack sites (e.g., pyrrole α-position) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., thiophene β-position) using software like GaussView .

Q. What strategies optimize yield in multi-step syntheses involving pyrrole-thiophene hybrids?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) using a central composite design to maximize yield .

- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., carbamate linkage at 1700 cm⁻¹) and minimize side reactions .

Data Interpretation and Troubleshooting

Q. How are unexpected byproducts in the synthesis characterized and addressed?

- Methodological Answer :

- LC-MS/MS : Identify byproduct structures via fragmentation patterns (e.g., demethylation or oxidation products) .

- Reaction Optimization : Add scavengers (e.g., molecular sieves) to sequester water or stabilize reactive intermediates .

Q. What crystallographic software tools are essential for analyzing hydrogen bonding networks?

- Methodological Answer :

- Mercury CSD : Visualize packing diagrams and quantify intermolecular interactions (e.g., N–H⋯O bond angles) .

- PLATON : Analyze void spaces and solvent-accessible surfaces to assess crystal stability .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.